[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core, which is a structure consisting of two connected benzene rings, and a prop-2-enoate group substituted with a hexyloxyphenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the biphenyl core, which can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative. The next step involves the esterification of the biphenyl core with 3-[4-(hexyloxy)phenyl]prop-2-enoic acid under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium-based catalysts in the Suzuki coupling reaction, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The biphenyl core can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer properties. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-yl 3-[4-methoxyphenyl]prop-2-enoate: Similar structure but with a methoxy group instead of a hexyloxy group.
[1,1’-Biphenyl]-4-yl 3-[4-ethoxyphenyl]prop-2-enoate: Similar structure but with an ethoxy group instead of a hexyloxy group.
Uniqueness
The presence of the hexyloxy group in [1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate imparts unique physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity compared to its analogs with shorter alkoxy chains.
Properties
CAS No. |
55373-07-4 |
---|---|
Molecular Formula |
C27H28O3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(4-phenylphenyl) 3-(4-hexoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C27H28O3/c1-2-3-4-8-21-29-25-16-11-22(12-17-25)13-20-27(28)30-26-18-14-24(15-19-26)23-9-6-5-7-10-23/h5-7,9-20H,2-4,8,21H2,1H3 |
InChI Key |
ZXODAAJTJSFZPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.